3-(N-Boc-aminomethyl)phenylboronic acid
Overview
Description
3-(N-Boc-aminomethyl)phenylboronic acid is an organoboron compound with the molecular formula C12H18BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-Boc-aminomethyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biomolecules that contain cis-diol groups . This interaction can lead to changes in the activity of these biomolecules, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical processes due to their ability to interact with biomolecules containing cis-diol groups . These interactions can influence the function of these biomolecules and potentially affect downstream biochemical pathways.
Pharmacokinetics
It’s known that the ph strongly influences the rate of hydrolysis of boronic acids, which can impact their bioavailability .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of 3-(N-Boc-aminomethyl)phenylboronic acid . For instance, the rate of hydrolysis of boronic acids is considerably accelerated at physiological pH, which can impact their stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-aminomethyl)phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Borylation: The protected aminomethylphenyl compound undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-aminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Boronic Acid Esters: Formed from hydrolysis reactions.
Scientific Research Applications
3-(N-Boc-aminomethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of boron-containing drugs and diagnostic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the N-Boc-aminomethyl group, making it less versatile in certain synthetic applications.
4-(N-Boc-aminomethyl)phenylboronic Acid: Similar structure but with the N-Boc-aminomethyl group at the para position, which can affect its reactivity and selectivity in reactions.
3-(Aminomethyl)phenylboronic Acid: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
3-(N-Boc-aminomethyl)phenylboronic acid is unique due to the presence of the N-Boc-aminomethyl group, which provides additional stability and selectivity in reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAQUGOSDQZIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395016 | |
Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199609-62-6 | |
Record name | 3-(N-Boc-aminomethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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